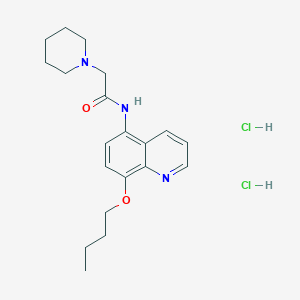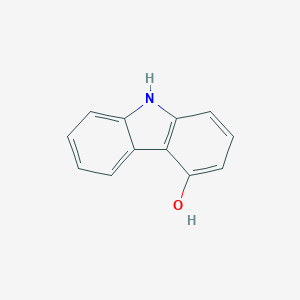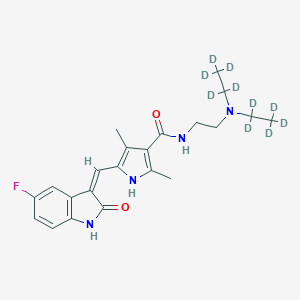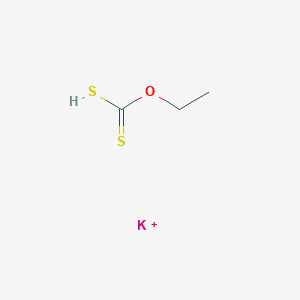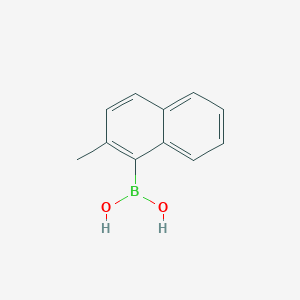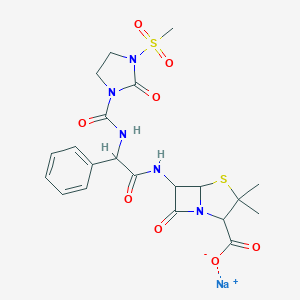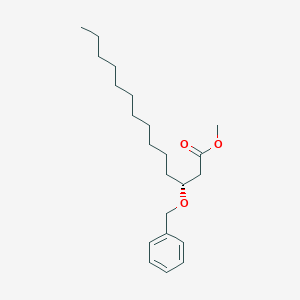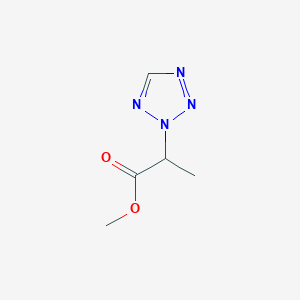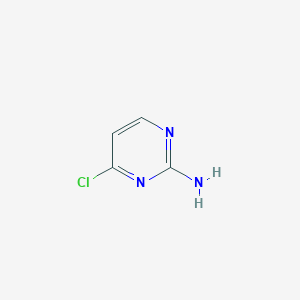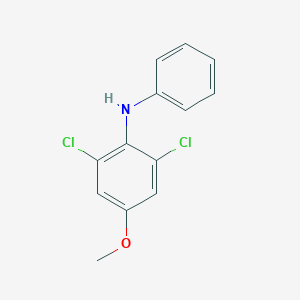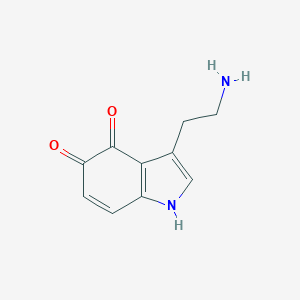
(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
Descripción general
Descripción
- This compound is a part of the fluorenyl group of chemicals, known for their applications in various chemical syntheses and reactions.
Synthesis Analysis
- Babu and Kantharaju (2005) described an efficient synthesis method for fluorenyl carbamates, which are crystalline solids characterized by IR, NMR, and mass spectrometry (Babu & Kantharaju, 2005).
Molecular Structure Analysis
- Yamada, Hashizume, and Shimizu (2008) studied the molecular structure of a similar fluorenyl compound, noting specific torsion angles and orientations in the molecule (Yamada, Hashizume & Shimizu, 2008).
Chemical Reactions and Properties
- Roussel et al. (1998) reported on the chromatographic resolution of fluorenyl derivatives, showing how different properties of the fluorenyl group can affect chemical separations (Roussel et al., 1998).
Physical Properties Analysis
- Paz and Sardina (1993) reported on the synthesis and physical properties of a fluorenyl derivative, highlighting the stability and reactivity of these compounds (Paz & Sardina, 1993).
Chemical Properties Analysis
- Keller et al. (1987) noted the formation of fluorenylmethoxycarbonylpyroglutamate as a side product in derivatization, indicating the chemical reactivity of fluorenyl compounds (Keller et al., 1987).
- Raje, Bhat, and Samant (2005) described a one-pot synthesis method for (3-oxobutanyl)carbamates, showing the versatility of fluorenyl derivatives in chemical syntheses (Raje, Bhat & Samant, 2005).
Aplicaciones Científicas De Investigación
Synthesis of Dipeptidyl Ureas
Babu and Kantharaju (2005) discussed the use of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates as building blocks in the synthesis of dipeptidyl urea esters and acids (Babu & Kantharaju, 2005).
Structural Analysis
Yamada, Hashizume, and Shimizu (2008) found that the compound exhibits torsion angles differing from typical Fmoc-protected amino acids, indicating unique structural properties (Yamada, Hashizume, & Shimizu, 2008).
LED Emission Tuning
Cho et al. (2010) utilized a derivative of this compound in polymer light-emitting diodes (LEDs) to manipulate the triplet energy level of the Ir(III) complex for tuning emission spectra (Cho et al., 2010).
Protecting Group for Amines
Mora (2003) described the use of the compound as a reagent to introduce the 2,7-dibromo-9-fluorenylmethyl carbamate protecting group for amines (Mora, 2003).
Crystal Structure Analysis
In another study by Yamada et al. (2008), the crystal structure of the compound showed two intermolecular hydrogen bonds, providing insights into its molecular interactions (Yamada et al., 2008).
Fluorescence Sensing
Qian et al. (2019) reported that poly(9-methyl-9H-carbazol-3-amine), a related compound, exhibits excellent fluorescence properties for detecting acids and amines (Qian, Zhang, Liu, & Xia, 2019).
Blue Fluorescence in Star-Burst Derivatives
Gao Xi-cun (2010) found that star-burst carbazol derivatives, related to the chemical , exhibit blue fluorescence and are effective hole transport materials (Gao Xi-cun, 2010).
Carbocation Studies
Mladenova et al. (2001) explored the transformation of a substituted fluorenyl cation into a diphenyl methyl cation, providing insight into intramolecular shifts (Mladenova et al., 2001).
Synthetic Cannabinoid Research
McLaughlin et al. (2016) characterized a 'research chemical' with a structure related to the compound, used in synthetic cannabinoid research (McLaughlin et al., 2016).
Polypropylene Elastomer Synthesis
Nedorezova et al. (2005) discussed the use of a related ligand in the synthesis of elastomeric polypropylene (Nedorezova et al., 2005).
Oligothiophene Derivatives
Lukes et al. (2007) synthesized oligothiophenes terminated with (9H-fluoren-9-ylidene)methyl chromophores, showing broad band absorption and fluorescence spectra (Lukes et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-12(2)18(19(21)23)22-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,22,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVUGYYHLWTNDI-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448232 | |
| Record name | (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate | |
CAS RN |
103321-53-5 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-1-(chlorocarbonyl)-2-methylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



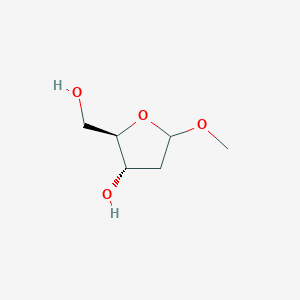
![4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B19947.png)
![Benzo[b]thiophene-2,3-dione](/img/structure/B19949.png)
